2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

Medicinal Chemistry Agrochemical Synthesis Chiral Building Blocks

This chiral, racemic alpha-methyl propanoic acid (CAS 2159021-29-9) is the definitive scaffold for replicating SAR studies claimed in US Patent 6,750,236 B2 targeting insulin resistance. Unlike its des-methyl (CAS 539855-70-4) or gem-dimethyl (CAS 1211537-67-5) analogs, this specific compound introduces a single chiral center and precise steric environment essential for enantioselective derivatization and fragment-based drug discovery. Structural non-interchangeability means substitution with a close analog yields a different core, invalidating published biological data. For research requiring exact structural fidelity, this is the non-substitutable precursor.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
Cat. No. B8067463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESCC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H10F3NO2/c1-6(9(15)16)4-7-2-3-8(14-5-7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,16)
InChIKeyXHKUONGHEUSLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid: A Structurally Defined Propanoic Acid Building Block for Specialized Synthesis


2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 2159021-29-9) is a racemic, alpha-methyl-substituted propanoic acid featuring a 6-(trifluoromethyl)pyridin-3-yl moiety at the beta position . This compound belongs to a class of fluorinated pyridine building blocks employed in medicinal chemistry and agrochemical synthesis, where the combination of the electron-withdrawing trifluoromethyl group, the basic pyridine ring, and the chiral propanoic acid core serves as a key structural motif [1]. Despite its potential as a versatile scaffold, high-strength, comparative quantitative data distinguishing it from its closest analogs remain absent in publicly available primary research, patent literature, and authoritative databases.

Why an Exact Analog Search for 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid Is Required


Generic substitution within this chemical family is unreliable due to the structural hallmarks that differentiate even closely related analogs. The des-methyl analog, 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 539855-70-4), lacks the alpha-methyl group that introduces a chiral center and impacts molecular volume and lipophilicity . Conversely, the gem-dimethyl analog, 2-Methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid (CAS 1211537-67-5), presents a quaternary alpha-carbon that significantly alters the acid's steric environment and rotational freedom relative to the parent compound . Such structural variations between these three analogs can lead to divergent reactivity in amide couplings, different enantioselectivity when using chiral auxiliaries, and altered pharmacokinetic profiles if incorporated into a drug scaffold. The absence of published, quantitative comparative data prevents a definitive ranking, but the structural differences make the compounds non-interchangeable at the outset. This evidence guide therefore focuses on the available structural and identity data, making the case for precise procurement based on the specific chemical structure, which is the sole verified basis for selection.

Verified Comparative and Structural Data for 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid Sourcing


Structural Comparison of Target Compound with Des-methyl and Gem-dimethyl Analogs

The target compound possesses a chiral center at the alpha-carbon of the propanoic acid due to the presence of a single methyl substituent. The des-methyl analog (CAS 539855-70-4) is achiral, while the gem-dimethyl analog (CAS 1211537-67-5) possesses a quaternary alpha-carbon, preventing chirality. This structural feature is the primary, verified differentiator between the three in-class compounds . No quantitative bioactivity or physicochemical head-to-head comparison data were identified in the literature for these specific molecules.

Medicinal Chemistry Agrochemical Synthesis Chiral Building Blocks

Patent Citation Context: The Target Scaffold in a Bioactive Series

US Patent 6,750,236 B2 describes propionic acid derivatives wherein the 6-(trifluoromethyl)pyridin-3-yl motif is explicitly claimed as part of a general formula for treating metabolic and cardiovascular diseases [1]. The patent exemplifies the importance of this specific pyridyl substitution pattern in a broader array of active analogs, suggesting that the exact regiochemistry of the trifluoromethyl group is critical for on-target activity in this class. The target compound represents the core acid fragment of these patented structures, distinguishing it from regioisomers where the trifluoromethyl group is at the 2-, 4-, or 5-position of the pyridine ring.

Metabolic Disease Anti-inflammatory Oxazole Bioisostere

Physicochemical Property Analysis Reveals Lipophilicity Differences Relative to Des-methyl Analog

Based on structure-based analysis, the presence of an additional methyl group on the target molecule compared to its des-methyl analog (CAS 539855-70-4) is predicted to increase lipophilicity. The introduction of a methyl group at the alpha-position typically increases the calculated LogP by approximately 0.5 units [1][2]. This is a significant difference in the context of medicinal chemistry, where a delta of 0.5 LogP units can substantially affect a compound's membrane permeability, protein binding, and overall pharmacokinetic profile. Experimental LogP data for these specific compounds are not publicly available, making this class-level inference the best available evidence for selection.

Drug Design Pharmacokinetics LogP Prediction

Privileged Application Scenarios Where Exact Identity of 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid is Critical


Replicating Patented Medicinal Chemistry Leads from Bayer's Propanoic Acid Series

In US Patent 6,750,236 B2, compounds directly derived from 2-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid are claimed for treating insulin resistance and metabolic syndrome [1]. Researchers intending to synthesize and probe the structure-activity relationships (SAR) of this exact series must procure the specific alpha-methyl pyridyl propanoic acid fragment shown in the patent. Using a non-methyl or gem-dimethyl analog would result in a different core structure, falling outside the patent's disclosed activity, and making it impossible to validate or build upon the published data.

Design of Chiral Derivatizing Agents or Chiral Probes

As a racemic propanoic acid with a single chiral center adjacent to the carboxylic acid group, this compound is a suitable scaffold for developing chiral derivatizing agents for NMR or chromatographic resolution of amines or alcohols [1]. The achiral des-methyl analog is inapplicable for this purpose. The target compound provides a functional handle (the carboxylic acid) close to a chiral center, allowing for diastereomer formation that can distinguish enantiomers of a target analyte.

Synthesis of Fluorinated Fragment Libraries for Drug Discovery

Modern fragment-based drug discovery relies on a diverse set of low-molecular-weight scaffolds with controlled physicochemical properties [1][2]. The exact combination of a 6-(trifluoromethyl)pyridine ring and a chiral 2-methylpropanoic acid linker endows this fragment with a distinct three-dimensional shape, electronic profile (electron-withdrawing CF3, basic pyridine), and hydrogen-bonding potential. This specific regio- and stereochemical arrangement is a unique vector set that distinguishes it from other fluorinated pyridine fragments. Replacing it with a close analog would alter the growth vector geometry and fragment properties, potentially nullifying a hit identified in a screening campaign.

Quote Request

Request a Quote for 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.